9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 946384-15-2
VCID: VC11909846
InChI: InChI=1S/C25H20FNO4/c1-29-22-5-3-2-4-18(22)21-14-30-25-19(24(21)28)10-11-23-20(25)13-27(15-31-23)12-16-6-8-17(26)9-7-16/h2-11,14H,12-13,15H2,1H3
SMILES: COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=C(C=C5)F
Molecular Formula: C25H20FNO4
Molecular Weight: 417.4 g/mol

9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

CAS No.: 946384-15-2

Cat. No.: VC11909846

Molecular Formula: C25H20FNO4

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one - 946384-15-2

Specification

CAS No. 946384-15-2
Molecular Formula C25H20FNO4
Molecular Weight 417.4 g/mol
IUPAC Name 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C25H20FNO4/c1-29-22-5-3-2-4-18(22)21-14-30-25-19(24(21)28)10-11-23-20(25)13-27(15-31-23)12-16-6-8-17(26)9-7-16/h2-11,14H,12-13,15H2,1H3
Standard InChI Key CEZSZGNVTIPGOW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=C(C=C5)F
Canonical SMILES COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=C(C=C5)F

Introduction

The compound 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one is a complex organic molecule characterized by its unique chromeno-oxazine structure. This compound features a fluorinated phenyl group and a methoxyphenyl moiety, contributing to its distinctive chemical properties. The molecular formula of this compound is C25H22FNO4, and it has a molecular weight of approximately 419.45 g/mol.

Potential Applications

This compound holds potential applications in various fields, particularly in medicinal chemistry, due to its unique structural features. Interaction studies involving this compound would typically focus on its binding affinity to various biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9-(4-bromo-2-methylphenyl)-4-ethyl-9,10-dihydrochromeno[8,7-e] oxazin-2(8H)-oneBrominated phenyl groupPotentially different biological activity due to bromine substitution
5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazoleContains triazole ringDifferent pharmacological profile
9-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2H,8H,9H-chromeno[8,7-e] oxazin-2-oneEthyl substitution at position 2Variation in side chain length affecting solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator